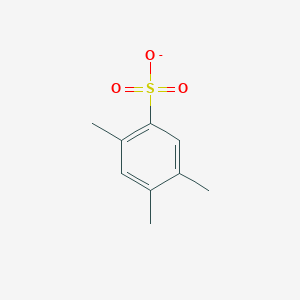![molecular formula C14H14N2O3S B280712 N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280712.png)
N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as TMB-6S, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. TMB-6S belongs to the class of sulfonamide compounds and is known for its ability to inhibit the activity of certain enzymes.
Mécanisme D'action
The mechanism of action of N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves the binding of the compound to the active site of the enzyme. N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been found to bind to the zinc ion in the active site of carbonic anhydrase, thereby inhibiting its activity. The binding of N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide to the active site of the enzyme is reversible, and the compound can be displaced by other molecules that bind to the same site.
Biochemical and Physiological Effects
The biochemical and physiological effects of N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide depend on the specific enzyme that it inhibits. Inhibition of carbonic anhydrase can lead to a decrease in the production of aqueous humor in the eye, which can be beneficial in the treatment of glaucoma. Inhibition of carbonic anhydrase can also lead to a decrease in the production of bicarbonate ions in the body, which can be beneficial in the treatment of conditions such as epilepsy and metabolic alkalosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide in lab experiments is its specificity for certain enzymes. N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been found to selectively inhibit carbonic anhydrase, which can be beneficial in experiments that require the inhibition of this enzyme. However, one limitation of using N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
For research on N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide include the development of more efficient synthesis methods, the identification of other enzymes that N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can inhibit, and the investigation of potential side effects and optimal dosages for therapeutic applications.
Méthodes De Synthèse
The synthesis of N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves the reaction of 2-aminobenzoic acid with 2,3,4-trimethyl-1-nitro-1H-indole in the presence of a reducing agent such as iron powder. The resulting intermediate is then treated with sulfamic acid to form N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. The overall yield of this synthesis method is approximately 60%.
Applications De Recherche Scientifique
N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been the subject of scientific research due to its potential applications in various fields. One area of research has been the development of N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide as a potential inhibitor of certain enzymes. Enzymes are proteins that catalyze biochemical reactions in the body, and the inhibition of certain enzymes can have therapeutic effects. N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. Inhibition of carbonic anhydrase has been shown to have potential therapeutic applications in the treatment of glaucoma, epilepsy, and other conditions.
Propriétés
Formule moléculaire |
C14H14N2O3S |
|---|---|
Poids moléculaire |
290.34 g/mol |
Nom IUPAC |
N,N,1-trimethyl-2-oxobenzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C14H14N2O3S/c1-15(2)20(18,19)12-8-7-11-13-9(12)5-4-6-10(13)14(17)16(11)3/h4-8H,1-3H3 |
Clé InChI |
UOTGEVBCAVTTKN-UHFFFAOYSA-N |
SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)N(C)C)C=CC=C3C1=O |
SMILES canonique |
CN1C2=C3C(=C(C=C2)S(=O)(=O)N(C)C)C=CC=C3C1=O |
Solubilité |
14 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-{4-[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-2-hydroxypropoxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B280631.png)

![N-[1-(2-adamantyl)ethyl]-2-bromobenzamide](/img/structure/B280633.png)



![Ethyl 4-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B280637.png)
![6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B280640.png)
![6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280643.png)
![6-[(2,6-dimethylmorpholino)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280646.png)
![N-(2-hydroxyethyl)-N-{2-[(mesitylsulfonyl)amino]ethyl}-2,4,6-trimethylbenzenesulfonamide](/img/structure/B280649.png)
![6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280651.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide](/img/structure/B280654.png)